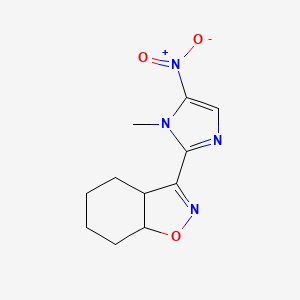

MK 436

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

33450-08-7 |

|---|---|

Molekularformel |

C11H14N4O3 |

Molekulargewicht |

250.25 g/mol |

IUPAC-Name |

3-(1-methyl-5-nitroimidazol-2-yl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole |

InChI |

InChI=1S/C11H14N4O3/c1-14-9(15(16)17)6-12-11(14)10-7-4-2-3-5-8(7)18-13-10/h6-8H,2-5H2,1H3 |

InChI-Schlüssel |

SPUUHYKZDFCYGW-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=CN=C1C2=NOC3C2CCCC3)[N+](=O)[O-] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

3a,4,5,6,7,7a-hexahydro-3-(1-methyl-5-nitro- 1H-imidazol-2-yl)-1,2-benzisoxazole MK 0436 MK 436 MK-0436 MK-436 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of MK-436 Against Trypanosoma cruzi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-436, a 2-substituted 5-nitroimidazole, has demonstrated significant therapeutic efficacy against Trypanosoma cruzi, the etiological agent of Chagas disease, in preclinical models. This technical guide provides an in-depth exploration of its core mechanism of action, supported by available quantitative data and detailed experimental protocols. The primary mode of action for MK-436 involves a parasite-specific metabolic activation pathway. Within the T. cruzi parasite, the nitro group of MK-436 is reduced by a type I nitroreductase (NTR), an enzyme largely absent in the mammalian host. This bioactivation process generates highly reactive nitrogen species, including nitroso and hydroxylamine derivatives, and ultimately leads to the formation of cytotoxic metabolites. These reactive species induce significant cellular damage through multiple pathways, including the generation of oxidative stress, covalent modification of macromolecules such as DNA and proteins, and depletion of the parasite's crucial antioxidant defenses, primarily trypanothione. The downstream consequences of this targeted cytotoxicity are severe ultrastructural damage to the parasite, including cytoplasmic vacuolization and membrane irregularities, ultimately leading to parasite death. This guide consolidates the current understanding of MK-436's trypanocidal activity, offering a valuable resource for researchers in the field of anti-parasitic drug development.

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern, particularly in Latin America. Current treatment options are limited and often associated with significant side effects and variable efficacy, especially in the chronic phase of the disease. Nitroheterocyclic compounds have long been a cornerstone of Chagas disease chemotherapy. MK-436, chemically identified as 3-(1-methyl-5-nitroimidazol-2-yl)-3a,4,5,6,7,7a-hexahydro-1,2-benzisoxazole, is a 2,5-nitroimidazole that has shown potent activity against T. cruzi in both in vitro and in vivo models.[1][2][3] This document serves as a comprehensive technical guide on the mechanism of action of MK-436, summarizing key data and methodologies for the scientific community.

Core Mechanism of Action: Reductive Activation

The trypanocidal activity of MK-436 is contingent on the metabolic activation of its 5-nitro group, a process preferentially carried out by the enzymatic machinery of T. cruzi. This selective activation is a key feature of many nitro-drugs and underlies their therapeutic window.

The Role of Trypanosomal Nitroreductase (NTR)

T. cruzi possesses a type I nitroreductase (NTR) that is absent in mammalian cells. This enzyme catalyzes the two-electron reduction of the nitro group of compounds like MK-436. This reduction is a critical first step, converting the relatively inert prodrug into highly reactive and cytotoxic intermediates.

Generation of Reactive Nitrogen Species and Cellular Damage

The enzymatic reduction of the nitro group on MK-436 leads to the formation of a cascade of reactive nitrogen species, including nitroso and hydroxylamine derivatives. These highly reactive molecules can inflict widespread damage within the parasite through several mechanisms:

-

Macromolecular Damage: The reactive intermediates can covalently bind to and damage essential macromolecules, including DNA, proteins, and lipids. This leads to a loss of function of critical cellular components and disruption of cellular processes.

-

Oxidative Stress: The activation process can also lead to the generation of reactive oxygen species (ROS), overwhelming the parasite's antioxidant defenses.

-

Depletion of Trypanothione: 5-nitroimidazoles have been shown to act as scavengers of intracellular thiols, particularly trypanothione.[4] Trypanothione is a unique and essential component of the trypanosomatid antioxidant system, responsible for detoxifying ROS and maintaining the intracellular reducing environment. Its depletion leaves the parasite highly vulnerable to oxidative stress.

The culmination of these events is significant ultrastructural damage to the parasite. Studies have documented severe cytoplasmic vacuolization and membrane irregularities in intracellular amastigotes of T. cruzi following treatment with MK-436.[1][2][5]

Signaling Pathways and Logical Relationships

The mechanism of action of MK-436 can be visualized as a linear progression from prodrug activation to parasite death.

Caption: Proposed mechanism of action of MK-436 against Trypanosoma cruzi.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of MK-436 and its metabolite, L634,549, against T. cruzi.

Table 1: In Vitro Activity of MK-436 and L634,549 against T. cruzi Amastigotes

| Compound | Activity Level (µg/mL) | Host Cell Damage (at 250 µg/mL) |

| MK-436 | 25 | None observed |

| L634,549 | 2 | None observed |

Table 2: In Vivo Efficacy of MK-436 in a Murine Model of Chronic Chagas Disease

| Dosing Regimen | Cure Rate |

| 30 mg/kg daily for 20 days | Curative |

Table 3: In Vivo Efficacy of MK-436 in a Murine Model of Acute T. cruzi Infection

| Dosing Regimen | Outcome |

| Two daily doses of 250 mg/kg | Parasitemia disappeared within 24 hours |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of MK-436's action against T. cruzi. These protocols are based on standard methods used in the field.

In Vitro Amastigote Susceptibility Assay

This protocol is used to determine the efficacy of a compound against the intracellular amastigote stage of T. cruzi.

-

Cell Culture: Maintain a suitable host cell line, such as L6 myoblasts or Vero cells, in an appropriate culture medium supplemented with fetal bovine serum.

-

Infection: Seed host cells in 96-well plates and allow them to adhere. Infect the cells with tissue culture-derived trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:cell).

-

Compound Addition: After an incubation period to allow for parasite invasion (typically 24 hours), wash the wells to remove extracellular trypomastigotes. Add fresh medium containing serial dilutions of the test compound (e.g., MK-436).

-

Incubation: Incubate the plates for a period that allows for at least two rounds of intracellular amastigote replication (e.g., 72-96 hours).

-

Quantification of Parasite Load: Fix and stain the cells with a DNA-binding dye (e.g., Hoechst 33342 or Giemsa). The number of amastigotes per cell or the percentage of infected cells is then quantified using high-content imaging or manual microscopy.

-

Data Analysis: Plot the percentage of parasite inhibition against the compound concentration and determine the 50% inhibitory concentration (IC50) using a non-linear regression model.

Caption: A generalized workflow for an in vitro amastigote susceptibility assay.

Murine Model of Chronic Chagas Disease

This protocol is used to evaluate the efficacy of a compound in a well-established animal model of chronic T. cruzi infection.

-

Infection: Infect mice (e.g., BALB/c or C57BL/6 strains) with a relevant strain of T. cruzi (e.g., Y or Colombian strain) via intraperitoneal injection of blood-form trypomastigotes.

-

Establishment of Chronic Infection: Allow the infection to progress to the chronic phase, which is typically established after 60-90 days post-infection. This is confirmed by the absence of detectable parasitemia and the presence of a stable anti-T. cruzi antibody titer.

-

Treatment: Administer the test compound (e.g., MK-436) to the chronically infected mice via an appropriate route (e.g., oral gavage). The treatment is typically given daily for a defined period (e.g., 20-30 days).

-

Assessment of Cure: Following a post-treatment period to allow for any potential relapse (e.g., 30-60 days), assess the parasitological cure using a combination of sensitive methods, such as:

-

Hemoculture: Culture of blood samples in a specialized medium to detect the presence of viable parasites.

-

Xenodiagnosis: Allowing uninfected triatomine bugs to feed on the treated mice and subsequently examining the insects for the presence of parasites.

-

Polymerase Chain Reaction (PCR): Detection of parasite DNA in blood or tissue samples.

-

-

Histopathology: At the end of the experiment, collect tissues (e.g., heart, skeletal muscle) for histopathological analysis to assess inflammation and parasite nests.

Transmission Electron Microscopy (TEM) of Intracellular Amastigotes

This protocol is used to visualize the ultrastructural changes in T. cruzi amastigotes following drug treatment.

-

Sample Preparation: Culture host cells infected with T. cruzi on a suitable substrate (e.g., Thermanox coverslips) and treat with the test compound for a defined period (e.g., 6-24 hours).

-

Fixation: Fix the cells with a primary fixative, typically a solution of glutaraldehyde in a suitable buffer (e.g., cacodylate or phosphate buffer).

-

Post-fixation: Post-fix the samples with osmium tetroxide to enhance contrast and preserve lipid structures.

-

Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol and embed them in an epoxy resin.

-

Sectioning: Cut ultrathin sections (60-90 nm) of the embedded samples using an ultramicrotome.

-

Staining: Stain the sections with heavy metal salts, such as uranyl acetate and lead citrate, to further enhance contrast.

-

Imaging: Examine the sections using a transmission electron microscope to visualize the ultrastructure of the intracellular amastigotes and document any drug-induced morphological changes.

Conclusion

MK-436 is a potent anti-T. cruzi agent whose mechanism of action is rooted in the parasite-specific reductive activation of its 5-nitro group. This leads to the generation of cytotoxic reactive species that cause widespread cellular damage and ultimately parasite death. The observed ultrastructural alterations, including cytoplasmic vacuolization and membrane damage, are consistent with this mode of action. The quantitative data from in vivo studies underscore its therapeutic potential. The experimental protocols detailed herein provide a framework for the continued investigation of MK-436 and other nitroimidazoles as potential therapeutic agents for Chagas disease. Further research to elucidate the precise molecular targets of the reactive metabolites and to fully characterize the resistance mechanisms will be crucial for the future development of this class of compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 3. Therapeutic action of MK-436 (2,5-nitroimidazole) on Trypanosoma cruzi infections in mice: a parasitological, serological, histopathological, and ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic action of MK-436 (2,5-nitroimidazole) on Trypanosoma cruzi infections in mice: a parasitological, serological, histopathological, and ultrastructural study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery and Anti-Trypanosomal Activity of MK-0436: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0436 is a metabolite of the experimental antiprotozoal agent 3a,4,5,6,7,7a-hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazole. First identified in canine urine, MK-0436 has demonstrated significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. This technical guide provides a comprehensive overview of the discovery, origin, and biological evaluation of MK-0436, with a focus on the experimental methodologies employed.

Discovery and Origin as a Metabolite

The discovery of MK-0436 stemmed from investigations into the metabolic fate of the parent compound, 3a,4,5,6,7,7a-hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazole, a substance with known antiprotozoal and in vivo antibacterial properties. Researchers observed that the urine of dogs treated with the parent drug exhibited a wider range of antibacterial activity than the drug itself, suggesting the presence of active metabolites.

Subsequent studies focused on isolating and characterizing these metabolites from canine urine. Further investigations in rats identified a series of hydroxylated analogs of the parent compound, confirming the metabolic pathway.

Experimental Protocols: Metabolite Identification

While the full, detailed protocols from the original studies are not publicly available, based on the published abstracts, the general methodology for the identification of MK-0436 and related metabolites can be outlined as follows:

1. Animal Dosing and Sample Collection:

-

Species: Beagle dogs and Sprague-Dawley rats.

-

Dosing: Administration of the parent compound, 3a,4,5,6,7,7a-hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazole, likely via oral gavage.

-

Sample Collection: Urine was collected from the dosed animals over a specified period (e.g., 24-48 hours) and stored frozen until analysis.

2. Metabolite Extraction and Isolation:

-

Urine Pre-treatment: Thawing and centrifugation of urine samples to remove solid precipitates.

-

Extraction: Use of solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate metabolites from the urine matrix. The choice of solvents would have been guided by the expected polarity of the metabolites.

-

Chromatographic Separation: High-performance liquid chromatography (HPLC) was likely employed to separate the various metabolites from the parent drug and endogenous urinary components.

3. Structural Characterization:

-

Mass Spectrometry (MS): Mass spectral analysis to determine the molecular weight of the parent drug and its metabolites. Fragmentation patterns would provide clues about the chemical structure of the metabolites.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR spectroscopy to provide detailed information about the chemical structure of the isolated metabolites, including the position of hydroxyl groups on the hexahydrobenzisoxazole ring system.

In Vivo Anti-Trypanosomal Efficacy

MK-0436 has demonstrated significant efficacy in treating experimental Trypanosoma cruzi infections in murine models. Studies have shown high cure rates in mice chronically infected with various strains of the parasite.

Quantitative Data: In Vivo Efficacy in Mice

| Parameter | Value | Strain of T. cruzi | Reference |

| Dosage Regimen | 250 mg/kg, twice daily (by gavage) | Type II and Type III | [1] |

| Cure Rate (Type II Strain) | 90% | Type II | [1] |

| Cure Rate (Type III Strain) | 95.7% | Type III | [1] |

| Cure Rate (Y strain, type I; 12 SF strain, type II; Colombian strain, type III) | 72% to 100% | Types I, II, and III | [2] |

Note: Cure was determined by parasitological tests including xenodiagnosis, haemoculture, and inoculation of blood into newborn mice.

Experimental Protocols: In Vivo Anti-Trypanosomal Assay

A general protocol for assessing the in vivo efficacy of MK-0436 against T. cruzi in a mouse model is as follows:

-

Animal Model: Swiss albino mice are typically used.

-

Parasite Strain: Infection is established using various strains of T. cruzi (e.g., Y, 12 SF, Colombian).

-

Infection: Mice are infected with trypomastigotes of the selected T. cruzi strain. The infection is allowed to establish, often for 90 to 400 days to model chronic infection.[1]

-

Treatment: MK-0436 is administered to the infected mice, typically by oral gavage, at a specified dose and frequency. A control group of infected mice receives a placebo.

-

Monitoring:

-

Parasitemia: Blood samples are taken at regular intervals to monitor the number of parasites.

-

Serology: Indirect immunofluorescence tests can be performed to detect anti-T. cruzi antibodies.

-

Histopathology: Tissues (e.g., heart, skeletal muscle) are examined for lesions and the presence of amastigotes.

-

-

Assessment of Cure: After the treatment period, various methods are used to determine if the infection has been eradicated, including:

-

Xenodiagnosis: Allowing uninfected triatomine bugs to feed on the treated mice and later examining the bugs for the presence of the parasite.

-

Haemoculture: Culturing blood from the treated mice to see if parasites grow.

-

Subinoculation: Injecting blood from treated mice into susceptible, uninfected mice.

-

Visualizations

Metabolic Pathway of the Parent Compound

Caption: Proposed metabolic pathway of the parent compound to MK-0436.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for in vivo anti-trypanosomal efficacy testing.

Conclusion

MK-0436, a metabolite of an experimental antiprotozoal drug, has demonstrated significant promise as a potential treatment for Chagas disease. Its discovery highlights the importance of studying drug metabolism to identify active compounds. The in vivo data in murine models are encouraging, showing high cure rates in chronic infections. Further research, including the determination of its precise mechanism of action and in vitro potency against different T. cruzi life cycle stages, is warranted to fully elucidate its therapeutic potential.

References

- 1. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 2. Therapeutic action of MK-436 (2,5-nitroimidazole) on Trypanosoma cruzi infections in mice: a parasitological, serological, histopathological, and ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anti-Trypanosomal Activity of MK-436: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive review of available scientific literature, no specific quantitative in vitro anti-trypanosomal activity data (such as IC50 or EC50 values) for the 5-nitroimidazole compound MK-436 has been publicly reported. The majority of existing research focuses on its in vivo efficacy in murine models of Trypanosoma cruzi infection. This guide, therefore, provides a detailed overview of the known anti-trypanosomal properties of the 5-nitroimidazole class of compounds, for which MK-436 is a member, to offer a relevant contextual framework.

Introduction to MK-436 and the 5-Nitroimidazoles

MK-436, chemically known as 3-(1-methyl-5-nitroimidazol-2-yl)-3a,4,5,6,7,7a-hexahydro-1,2-benzisoxazole, is a 5-nitroimidazole derivative that has demonstrated significant efficacy in treating experimental Trypanosoma cruzi infections in animal models. The 5-nitroimidazole class of drugs, which includes the clinically used benznidazole and the promising candidate fexinidazole, are prodrugs that require reductive activation to exert their trypanocidal effects. This activation is a key step in their mechanism of action, leading to the generation of cytotoxic metabolites that induce parasite death.

Quantitative In Vitro Anti-Trypanosomal Activity of Representative 5-Nitroimidazoles

To provide a quantitative perspective on the potency of this drug class, the following table summarizes the reported in vitro activities of several key 5-nitroimidazole compounds against different life cycle stages of Trypanosoma species.

| Compound | Trypanosome Species & Stage | IC50 (µM) | Reference |

| Benznidazole | T. cruzi (amastigotes) | 6.9 | [1] |

| T. cruzi (amastigotes) | 4.00 ± 1.90 | [2] | |

| T. cruzi (epimastigotes) | 7.6 - 32 | [3] | |

| Fexinidazole | T. brucei rhodesiense | 0.16 - 0.93 µg/mL | [4] |

| Fexinidazole sulfoxide | T. cruzi (amastigotes) | 5.4 | [1][5] |

| Fexinidazole sulfone | T. cruzi (amastigotes) | 5.8 | [1][5] |

| Megazol | T. brucei (bloodstream forms) | 0.15 ± 0.02 | [6][7] |

| T. brucei (procyclic forms) | 0.28 ± 0.01 | [6] | |

| T. cruzi (bloodstream forms) | 0.14 | [8] |

Mechanism of Action of 5-Nitroimidazoles in Trypanosoma

The trypanocidal activity of 5-nitroimidazole compounds is initiated by the reduction of their nitro group, a process catalyzed by a parasitic type I nitroreductase (NTR). This enzyme is absent in mammalian hosts, providing a degree of selectivity. The activation cascade generates a series of reactive metabolites that are toxic to the parasite.

Experimental Protocol: In Vitro Anti-Trypanosomal Activity Assay

The following is a generalized protocol for determining the in vitro activity of a compound against the intracellular amastigote stage of Trypanosoma cruzi.

4.1 Materials

-

Host cells (e.g., L929 fibroblasts, Vero cells, or primary cardiomyocytes)

-

Culture medium (e.g., DMEM or RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Trypanosoma cruzi trypomastigotes

-

Test compound (e.g., MK-436) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control drug (e.g., Benznidazole)

-

96-well microplates

-

Fixative (e.g., methanol)

-

Stain (e.g., Giemsa or DAPI)

-

Microscope with imaging capabilities

-

Image analysis software

4.2 Methods

-

Host Cell Seeding: Seed host cells into 96-well plates at an appropriate density to achieve a confluent monolayer within 24 hours. Incubate at 37°C in a 5% CO2 atmosphere.

-

Parasite Infection: Once the host cells are confluent, infect them with T. cruzi trypomastigotes at a defined multiplicity of infection (MOI), typically ranging from 5:1 to 10:1 (parasites:host cell). Incubate for 4-6 hours to allow for parasite invasion.

-

Removal of Extracellular Parasites: After the infection period, wash the wells with pre-warmed culture medium to remove any non-internalized trypomastigotes.

-

Compound Addition: Add fresh culture medium containing serial dilutions of the test compound to the infected cells. Include wells with untreated infected cells (negative control) and cells treated with a reference drug (positive control).

-

Incubation: Incubate the plates for a period of 48 to 72 hours to allow for the intracellular replication of amastigotes.

-

Fixation and Staining: Following incubation, fix the cells with methanol and stain with Giemsa or a fluorescent nuclear stain like DAPI.

-

Imaging and Analysis: Acquire images of the wells using a high-content imaging system or a fluorescence microscope. Quantify the number of intracellular amastigotes per host cell.

-

Data Analysis: Calculate the percentage of parasite inhibition for each compound concentration relative to the untreated control. Determine the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve using appropriate software.

Conclusion

While specific in vitro anti-trypanosomal activity data for MK-436 is not currently available in the public domain, its classification as a 5-nitroimidazole places it within a class of compounds with a well-established mechanism of action against Trypanosoma species. The provided data for related compounds and the detailed experimental protocol offer a strong foundation for researchers and drug development professionals to further investigate the potential of MK-436 and other novel nitroimidazoles as therapeutic agents for trypanosomal diseases. Further studies are warranted to elucidate the precise in vitro potency of MK-436.

References

- 1. Antitrypanosomal Activity of Fexinidazole Metabolites, Potential New Drug Candidates for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Benznidazole and Nifurtimox Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Fexinidazole – A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Activity of Megazol, a Trypanocidal Nitroimidazole, Is Associated with DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Megazol and its bioisostere 4H-1,2,4-triazole: comparing the trypanocidal, cytotoxic and genotoxic activities and their in vitro and in silico interactions with the Trypanosoma brucei nitroreductase enzyme - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Early-Stage Research on MK-436 for Chagas Disease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-stage research conducted on MK-436, a 2-substituted 5-nitroimidazole, for the treatment of Chagas disease caused by the protozoan parasite Trypanosoma cruzi. This document synthesizes key quantitative data, details experimental methodologies from foundational studies, and visualizes the research workflow and proposed mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on MK-436.

Table 1: In Vivo Efficacy of MK-436 in Murine Models of Chagas Disease

| T. cruzi Strain (Type) | Animal Model | Treatment Regimen | Duration of Infection Before Treatment | Cure Rate (%) | Reference |

| Y (Type I) | Mouse | 250 mg/kg, twice daily (gavage) | Acute Phase | 100% | [1][2][3] |

| 12 SF (Type II) | Mouse | 250 mg/kg, twice daily (gavage) | Acute Phase | 72% | [1][2][3] |

| Colombian (Type III) | Mouse | 250 mg/kg, twice daily (gavage) | Acute Phase | 90% | [1][2][3] |

| Type II Strains | Mouse | 250 mg/kg, twice daily (gavage) | 90 to 400 days (Chronic Phase) | 90% | [1] |

| Type III Strains | Mouse | 250 mg/kg, twice daily (gavage) | 90 to 400 days (Chronic Phase) | 95.7% | [1] |

Table 2: Histopathological and Serological Observations Post-Treatment

| T. cruzi Strain (Type) | Observation | Result | Reference |

| Type II Strains | Clearance of cardiac and muscular lesions | 36% of mice showed complete clearance | [1] |

| Type III Strains | Reduction in cardiac and muscular lesions | Decrease in intensity and extension of lesions | [1] |

| All Treated Mice | Indirect Immunofluorescence Tests | Persistently positive 3-6 months post-treatment | [1] |

| Y, 12 SF, Colombian | Parasitemia | Disappeared within 24 hours of treatment initiation | [1][2][3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early research on MK-436.

Animal Model and Drug Administration

-

Animal Model: Swiss mice were used in the primary studies.

-

Infection: Mice were infected with various strains of Trypanosoma cruzi, including Y (Type I), 12 SF (Type II), and Colombian (Type III) strains.

-

Drug Formulation and Administration: MK-436 was administered by gavage. The standard dosage was two daily doses of 250 mg per kg of body weight.[1][2][3]

Assessment of Parasitological Cure

Three primary methods were employed to determine parasitological cure:

-

Xenodiagnosis: This method involves allowing uninfected triatomine bugs (the insect vector for Chagas disease) to feed on the treated mice. After a period, the feces of the bugs are examined microscopically for the presence of T. cruzi. Absence of the parasite is an indicator of cure.

-

Hemoculture: A blood sample is taken from the treated mouse and cultured in a specific medium (LIT - Liver Infusion Tryptose). The culture is then monitored for the growth of T. cruzi. No growth indicates a potential cure.

-

Blood Inoculation: Blood from treated mice was inoculated into newborn mice. The recipient mice were then monitored for the development of Chagas disease. The absence of infection in the recipient mice suggested a cure in the donor mice.[1]

Serological Analysis

-

Indirect Immunofluorescence Test (IIFT): This technique was used to detect the presence of anti-T. cruzi antibodies in the serum of treated mice. Even in mice that were considered parasitologically cured, IIFT results often remained positive.[1]

Histopathological Examination

-

Tissue Collection and Preparation: Heart and skeletal muscle tissues were collected from treated and control mice. The tissues were fixed, processed, and embedded in paraffin.

-

Staining and Analysis: Thin sections of the embedded tissues were stained with hematoxylin and eosin (H&E) to visualize the cellular structure and identify inflammatory infiltrates and tissue damage. The extent and intensity of lesions were then evaluated microscopically.[1]

Ultrastructural Analysis

-

Electron Microscopy: To investigate the mechanism of action of MK-436, intracellular amastigote forms of T. cruzi were examined using transmission electron microscopy.

-

Observations: Six hours after the administration of the first dose of MK-436, significant ultrastructural changes were observed in the parasites, including severe cytoplasmic vacuolization and alterations to the cell membrane.[2][3]

Visualizations

Experimental Workflow for In Vivo Efficacy Testing of MK-436

Caption: Workflow for evaluating the in vivo efficacy of MK-436 in murine models of Chagas disease.

Proposed Cellular Mechanism of Action of MK-436

Caption: Proposed mechanism of MK-436 leading to T. cruzi death through cytoplasmic and membrane damage.

References

- 1. Treatment of chronic experimental Trypanosoma cruzi infections in mice with MK-436, a 2-substituted 5-nitroimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic action of MK-436 (2,5-nitroimidazole) on Trypanosoma cruzi infections in mice: a parasitological, serological, histopathological, and ultrastructural study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

MK-436: A Technical Overview of its Efficacy Against Trypanosoma cruzi Amastigote and Trypomastigote Forms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-trypanosomal agent MK-436, focusing on its effects on the amastigote and trypomastigote forms of Trypanosoma cruzi, the etiological agent of Chagas disease. This document synthesizes available preclinical data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Introduction

MK-436, chemically identified as 3-(1-methyl-5-nitroimidazol-2-yl)-3a,4,5,6,7,7a-hexahydro-1,2-benzisoxazole, is a 2-substituted 5-nitroimidazole compound that has demonstrated significant efficacy against Trypanosoma cruzi in preclinical studies.[1][2][3] As a member of the nitroimidazole class, its mechanism of action is primarily attributed to the generation of cytotoxic free radicals following the reduction of its nitro group by parasitic nitroreductases.[4][5] This document collates the available research to present a comprehensive technical overview for professionals in the field of anti-parasitic drug development.

Efficacy of MK-436 Against Trypanosoma cruzi

MK-436 has shown potent activity against both the intracellular replicative amastigote stage and the circulatory trypomastigote stage of T. cruzi.

In Vitro Efficacy

In vitro studies have been crucial in determining the direct activity of MK-436 against the parasite. An X-irradiated myoblast culture system was utilized to assess the compound's effect on intracellular amastigotes.[6]

| Parameter | Value | Parasite Stage | Reference |

| Activity Level | 25 µg/ml | Amastigote | [6] |

Table 1: In Vitro Activity of MK-436 Against T. cruzi Amastigotes.

Of note, a dihydroxy metabolite of MK-436, L-634,549, exhibited even greater in vitro activity, suggesting that metabolic conversion may play a role in the compound's overall efficacy.[6]

In Vivo Efficacy

Preclinical studies in murine models of Chagas disease have demonstrated the high efficacy of MK-436 in both acute and chronic phases of infection.[1][2] Treatment with MK-436 leads to a rapid clearance of parasitemia, with trypomastigotes disappearing from the blood within 24 hours of treatment initiation.[2][7]

| Dosage Regimen | T. cruzi Strain(s) | Cure Rate (%) | Phase of Infection | Reference |

| 250 mg/kg (twice daily) | Type I (Y), Type II (12 SF), Type III (Colombian) | 72 - 100 | Acute & Chronic | [2][8] |

| 250 mg/kg (twice daily) | Type II | 90 | Chronic | [1] |

| 250 mg/kg (twice daily) | Type III | 95.7 | Chronic | [1] |

| 30 mg/kg (daily for 20 days) | Y Strain | Curative | Chronic | [6] |

Table 2: In Vivo Efficacy of MK-436 in Murine Models of T. cruzi Infection.

Ultrastructural analysis of tissues from treated mice revealed that MK-436 induces severe cytoplasmic vacuolization and membrane alterations in intracellular amastigotes, confirming its effect on the replicative stage of the parasite.[2][7][9] Histopathological examinations have also shown a significant reduction or complete clearance of cardiac and muscular lesions in treated animals.[1]

Mechanism of Action

As a nitroimidazole, the primary mechanism of action of MK-436 is believed to involve the enzymatic reduction of its nitro group by a T. cruzi nitroreductase (TcNTR).[4] This process generates reactive nitrogen species and other free radicals that are highly toxic to the parasite. T. cruzi is particularly vulnerable to this oxidative stress due to its limited capacity to scavenge free radicals.[10] The resulting damage to parasitic DNA, proteins, and lipids disrupts essential metabolic pathways and leads to cell death.[4]

Caption: Proposed mechanism of action for MK-436 in Trypanosoma cruzi.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of MK-436.

In Vitro Amastigote Susceptibility Assay

This protocol is based on the methodology described for testing compounds against intracellular parasite stages.[6]

References

- 1. Treatment of chronic experimental Trypanosoma cruzi infections in mice with MK-436, a 2-substituted 5-nitroimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic action of MK-436 (2,5-nitroimidazole) on Trypanosoma cruzi infections in mice: a parasitological, serological, histopathological, and ultrastructural study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Treatment options applied to the preclinical... | F1000Research [f1000research.com]

- 5. mdpi.com [mdpi.com]

- 6. Trypanosoma cruzi: efficacy of the 2-substituted, 5-nitroimidazoles, MK-436 and L634,549, in tissue culture and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Therapeutic action of MK-436 (2,5-nitroimidazole) on Trypanosoma cruzi infections in mice: a parasitological, serological, histopathological, and ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Therapeutic action of MK-436 (2,5-nitroimidazole) on Trypanosoma cruzi infections in mice: a parasitological, serological, histopathological, and ultrastructural study [arca.fiocruz.br]

- 10. Mode of action of natural and synthetic drugs against Trypanosoma cruzi and their interaction with the mammalian host - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Metabolism of MK-436 in Animal Models: A Technical Overview

Introduction

MK-436, chemically known as cis-3a,4,5,6,7,7a-hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazole, is a metabolite with antitrypanosomal activity. Early studies in animal models, specifically dogs and rats, were crucial in elucidating its biotransformation. This guide summarizes the foundational knowledge of MK-436's metabolism and the experimental approaches used for these determinations.

Metabolism of MK-436 in Animal Models

The metabolism of MK-436 in both dogs and rats primarily involves oxidative biotransformation. The main metabolic pathway is the hydroxylation of the hexahydrobenzisoxazole ring system.

Metabolites Identified in Canine Models

In studies involving dogs, the urine was found to contain several metabolites of MK-436. The primary metabolites identified were mono- and dihydroxy-substituted species, with the hydroxyl groups located on carbons 4 through 7 of the hexahydrobenzisoxazole ring.[1] Interestingly, the urine from dogs dosed with MK-436 exhibited a broader spectrum of antibacterial activity than the parent compound itself, suggesting that some of the hydroxylated metabolites may possess enhanced biological activity.[1] One synthetically produced metabolite, the 6,7-cis-dihydroxy derivative, demonstrated higher in vivo trypanocidal activity against Trypanosoma cruzi than the parent compound.[1]

Metabolites Identified in Rat Models

Similar to canines, the metabolism of MK-436 in rats also proceeds via hydroxylation. In-depth analysis of rat urine identified thirteen different metabolites.[2] The biotransformation predominantly occurred on the cyclohexane ring, leading to various hydroxylated analogues.[2]

The major identified metabolites in rats include:

-

Free (Unconjugated) Metabolites: The primary unconjugated metabolite was identified as cis-3a,4,5,6,7,7a-hexahydro-3-carboxamido-1,2-benzisoxazole.[2] Another significant unconjugated metabolite was a triol derivative (4-equatorial,5-axial,7a-triol).[2]

-

Conjugated Metabolites: The most abundant metabolite overall was the 5-axial hydroxy derivative, which was found exclusively in the conjugated fraction.[2] Other mono- and dihydroxy metabolites were also identified primarily as conjugates.[2]

Experimental Protocols

The identification of MK-436 metabolites in the early 1980s relied on a combination of radiolabeling, chromatography, and spectroscopic techniques.

In Vivo Metabolite Identification in Urine

The general workflow for identifying urinary metabolites in rats is outlined below.

Methodology:

-

Radiolabeling: 14C-labeled MK-436 was administered to rats to enable the tracking of the drug and its metabolites.[2]

-

Urine Collection: Urine samples were collected from the dosed animals.

-

Sample Preparation: The collected urine was treated to hydrolyze conjugated metabolites, allowing for their subsequent analysis.[2]

-

Separation: The various metabolites in the prepared urine samples were separated using chromatographic techniques.

-

Structural Elucidation: The structures of the separated metabolites were determined using proton nuclear magnetic resonance (1H-NMR) and mass spectrometry (MS).[2]

In Vitro Metabolism Studies

To further investigate the metabolic pathways, in vitro studies were conducted using rat liver preparations.

Methodology:

-

Incubation: MK-436 was incubated with the postmitochondrial supernatant (S9) fraction isolated from the livers of phenobarbital-treated rats.

-

Metabolite Production: This incubation resulted in the formation of twelve different oxygenated metabolites.

-

Structural Analysis: The structures of these in vitro generated metabolites were elucidated using NMR and mass spectrometry. The major in vitro metabolite was identified as the 5-axial hydroxy derivative.

Metabolic Pathways

The primary metabolic transformation of MK-436 in the studied animal models is hydroxylation at various positions on the hexahydrobenzisoxazole ring system.

Summary of Quantitative Data

Due to the historical nature of the primary research, detailed quantitative pharmacokinetic data for MK-436 in animal models are not available in the reviewed literature. The studies focused on the qualitative identification and structural elucidation of metabolites. Therefore, a tabular summary of pharmacokinetic parameters cannot be provided.

Conclusion

The metabolism of MK-436 in dogs and rats has been characterized to primarily involve hydroxylation of the hexahydrobenzisoxazole ring, leading to a variety of mono-, di-, and tri-hydroxylated metabolites, as well as a carboxamido derivative. Some of these metabolites may exhibit greater biological activity than the parent compound. The experimental approaches used in these early studies laid the groundwork for understanding the biotransformation of this antiprotozoal agent. Further research would be necessary to establish a modern, quantitative pharmacokinetic profile of MK-436.

References

- 1. Urinary metabolites of 3a,4,5,6,7,7a-hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazole in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urinary metabolites of the antiprotozoal agent cis-3a,4,5,6,7,7a- hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazole in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs and Derivatives of MK-436

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-436, identified as 3a,4,5,6,7,7a-hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazole, is a metabolite of an antiprotozoal agent with notable activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[1][2] This technical guide provides a comprehensive overview of the core structure of MK-436, its known derivatives, and the broader class of nitroimidazole compounds to which it belongs. The document details the mechanism of action, potential structure-activity relationships, and relevant experimental methodologies for researchers in the field of drug development for neglected tropical diseases.

Core Structure and Known Metabolites of MK-436

MK-436 is characterized by a unique fused ring system consisting of a hexahydrobenzisoxazole moiety linked to a 1-methyl-5-nitroimidazole group. The full chemical name is cis-3a,4,5,6,7,7a-hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazole.[3]

Studies on the metabolism of the parent compound of MK-436 have identified several of its metabolites. In canines, the primary metabolites are mono- and dihydroxy-substituted versions of MK-436, with hydroxylation occurring on the hexahydrobenzisoxazole ring.[4] In rats, a more diverse range of metabolites has been identified, including hydroxylated analogs and a major unconjugated metabolite, cis-3a,4,5,6,7,7a-hexahydro-3-carboxamido-1,2-benzisoxazole.[3]

Table 1: Known Metabolites of the Parent Compound of MK-436

| Metabolite Type | Species Identified In | Reference |

| Mono- and Dihydroxy-substituted MK-436 | Dog | [4] |

| Hydroxylated analogues at C(4)-C(7a) | Rat | [3] |

| cis-3a,4,5,6,7,7a-hexahydro-3-carboxamido-1,2-benzisoxazole | Rat | [3] |

Structural Analogs and Derivatives: The Nitroimidazole Class

While specific structural analogs of MK-436 with the hexahydrobenzisoxazole core are not extensively reported in the public domain, the broader class of 2- and 5-nitroimidazole derivatives has been a cornerstone in the treatment of parasitic infections, including Chagas disease.[5][6] Compounds such as benznidazole and nifurtimox are established treatments, and fexinidazole has been approved for human African trypanosomiasis.[5][7]

The trypanocidal activity of these compounds is intrinsically linked to the nitro group, which undergoes bioreduction to generate toxic radical species within the parasite.[5]

Table 2: Key Nitroimidazole Derivatives with Antitrypanosomal Activity

| Compound | Class | Status | Mechanism of Action |

| Benznidazole | 2-Nitroimidazole | Approved for Chagas disease | Inhibition of protein and RNA synthesis.[8] |

| Nifurtimox | 5-Nitrofuran | Approved for Chagas disease | Redox cycling and oxidative stress.[9] |

| Fexinidazole | 5-Nitroimidazole | Approved for African trypanosomiasis | Biotransformation of the nitro group.[5][6] |

| Megazol | 5-Nitroimidazole | Investigational | Thiol scavenger, particularly of trypanothione.[9] |

Mechanism of Action of Nitroimidazoles against Trypanosoma cruzi

The primary mechanism of action for nitroimidazole derivatives against T. cruzi involves the enzymatic reduction of the nitro group by a type I nitroreductase (NTR) present in the parasite.[10][11] This process, which is insensitive to oxygen, leads to the formation of highly reactive nitroso and hydroxylamine derivatives, as well as other radical species.[5] These reactive intermediates can induce significant cellular damage by binding to macromolecules such as DNA, proteins, and lipids, ultimately leading to parasite death.[5][11] A key target within the parasite's redox defense system is trypanothione, which is scavenged by some nitroimidazole derivatives, leading to a detrimental thiol/disulfide imbalance.[9]

Caption: Proposed mechanism of action of nitroimidazole prodrugs in Trypanosoma cruzi.

Experimental Protocols

General Workflow for Antitrypanosomal Drug Screening

Caption: A generalized workflow for the discovery and development of antitrypanosomal drugs.

1. In Vitro Screening against T. cruzi Epimastigotes:

-

Objective: To determine the initial activity of compounds against the replicative, non-infective form of the parasite.

-

Methodology:

-

Cultivate T. cruzi epimastigotes in a suitable liquid medium (e.g., LIT medium) at 28°C.

-

Dispense parasites into 96-well plates at a density of 1 x 10^6 parasites/mL.

-

Add serial dilutions of the test compounds and a reference drug (e.g., benznidazole).

-

Incubate for 72-96 hours.

-

Assess parasite viability using a resazurin-based assay or by direct counting with a hemocytometer.

-

Calculate the 50% inhibitory concentration (IC50).

-

2. Intracellular Amastigote Assay:

-

Objective: To evaluate the efficacy of compounds against the clinically relevant intracellular replicative form of the parasite.

-

Methodology:

-

Seed mammalian host cells (e.g., L6 myoblasts or macrophages) in 96-well plates and allow them to adhere.

-

Infect the host cells with trypomastigotes.

-

After infection, wash to remove extracellular parasites and add fresh medium containing serial dilutions of the test compounds.

-

Incubate for 48-72 hours.

-

Fix and stain the cells (e.g., with Giemsa stain).

-

Determine the number of intracellular amastigotes per host cell by microscopy.

-

Calculate the IC50.

-

3. Cytotoxicity Assay:

-

Objective: To assess the toxicity of the compounds against mammalian cells to determine selectivity.

-

Methodology:

-

Culture mammalian cells (e.g., HepG2 or Vero cells) in 96-well plates.

-

Expose the cells to serial dilutions of the test compounds for 24-72 hours.

-

Measure cell viability using a standard assay such as MTT, MTS, or resazurin.

-

Calculate the 50% cytotoxic concentration (CC50) and the selectivity index (SI = CC50 / IC50).

-

Conclusion

MK-436 represents an interesting scaffold within the broader and clinically significant class of nitroimidazole-based antiparasitic agents. While specific data on a wide range of its direct analogs are limited, the well-established mechanism of action of nitroimidazoles provides a solid foundation for future drug discovery efforts. The development of novel analogs could focus on modifying the hexahydrobenzisoxazole ring to improve pharmacokinetic properties and selectivity, while retaining the essential nitroimidazole warhead for trypanocidal activity. The experimental workflows outlined in this guide provide a framework for the systematic evaluation of such novel chemical entities in the ongoing search for more effective treatments for Chagas disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Urinary metabolites of the antiprotozoal agent cis-3a,4,5,6,7,7a- hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazole in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urinary metabolites of 3a,4,5,6,7,7a-hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazole in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Combination therapy using nitro compounds improves the efficacy of experimental Chagas disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Mode of action of the 2-nitroimidazole derivative benznidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trypanosoma cruzi: effect and mode of action of nitroimidazole and nitrofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Trypanosoma cruzi Activity, Mutagenicity, Hepatocytotoxicity and Nitroreductase Enzyme Evaluation of 3-Nitrotriazole, 2-Nitroimidazole and Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. emedicine.medscape.com [emedicine.medscape.com]

A Comprehensive Technical Review of 5-Nitroimidazole Compounds in the Treatment of Parasitic Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 5-nitroimidazole (5-NI) class of antimicrobial agents remains a cornerstone in the chemotherapy of infections caused by anaerobic protozoan parasites. Compounds such as metronidazole and tinidazole are widely utilized for treating diseases like trichomoniasis, giardiasis, and amoebiasis.[1][2] Their efficacy stems from a unique mechanism of action, wherein the nitro group of the prodrug is reductively activated within the anaerobic environment of the parasite, leading to the generation of cytotoxic radical species that induce lethal damage to DNA and other macromolecules.[3][4] However, the emergence of drug-resistant strains necessitates a deeper understanding of resistance mechanisms and the development of novel derivatives. This guide provides a detailed overview of the core pharmacology of 5-NIs, including their mechanism of action, resistance pathways, pharmacokinetic profiles, and structure-activity relationships, while also presenting key experimental protocols and quantitative efficacy data to support ongoing research and development efforts.

Mechanism of Action

5-Nitroimidazole derivatives are prodrugs that require intracellular activation to exert their cytotoxic effects.[3] This activation is a reductive process that occurs preferentially in the low-redox-potential environment of anaerobic parasites.

The key steps are:

-

Drug Uptake: The neutral 5-NI compound diffuses into the parasitic cell.

-

Reductive Activation: Inside the parasite, low-redox-potential proteins, such as pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin (Fd), donate electrons to the nitro group (NO₂) of the 5-NI.[2][5] Other enzymes like nitroreductases and thioredoxin reductases can also be involved.[3][6]

-

Formation of Cytotoxic Radicals: This reduction converts the nitro group into a highly reactive nitro radical anion (NO₂⁻).[6] Further reduction can generate other reactive nitrogen species and hydroxylamine intermediates.[3]

-

Cellular Damage: These reactive species are the ultimate effectors of cell death. They interact with and damage critical cellular components, primarily by causing DNA strand breakage and forming covalent adducts with proteins, which disrupts their function and leads to parasite death.[3][4][6]

Caption: Mechanism of 5-nitroimidazole activation in anaerobic parasites.

Mechanisms of Resistance

Resistance to 5-nitroimidazoles, particularly in Trichomonas vaginalis and Giardia duodenalis, is a growing clinical concern.[6][7] Resistance is typically relative rather than absolute and arises primarily from impaired drug activation.[6][8]

Key resistance mechanisms include:

-

Downregulation of Activating Enzymes: The most common mechanism involves the reduced expression or activity of enzymes required for drug activation.[8] In highly metronidazole-resistant T. vaginalis, PFOR and ferredoxin expression may be absent.[2][5] Similarly, metronidazole-resistant Giardia exhibits decreased PFOR activity.[2]

-

Altered Thiol-Mediated Redox Network: In some parasites, 5-NIs disrupt the redox equilibrium by inhibiting thioredoxin reductase and depleting intracellular thiol pools.[9] Alterations in this network can contribute to resistance.

-

Increased Oxygen Tension: The reductive activation of 5-NIs is an anaerobic process. Increased intracellular oxygen levels can compete for the electrons needed to reduce the drug, thus diminishing its activation and efficacy.

-

Co-infection: Infections with Mycoplasma hominis or T. vaginalis virus have been associated with metronidazole resistance in T. vaginalis.[6][8]

Caption: Primary mechanism of 5-nitroimidazole resistance via enzyme downregulation.

Quantitative Data on Efficacy and Pharmacokinetics

The clinical utility of 5-nitroimidazoles is defined by their potent in vitro activity and favorable pharmacokinetic profiles.

Table 1: In Vitro Activity of 5-Nitroimidazole Compounds against Various Parasites

| Compound | Parasite Species | Strain | Activity (EC₅₀/MLC in µM) | Reference |

| Metronidazole | Giardia lamblia | WB (MtzS) | 6.1 | [10] |

| Compound 8f | Giardia lamblia | WB (MtzS) | 1.6 | [10] |

| Compound 8h | Giardia lamblia | WB (MtzS) | 1.6 | [10] |

| Various Derivatives | Plasmodium falciparum | - | 0.0005 - 74 | [4] |

| Various Derivatives | Leishmania spp. | - | 0.001 - 84 | [4] |

| Various Derivatives | Trypanosoma cruzi | - | 1 - 602 | [4] |

Table 2: Pharmacokinetic Parameters of Key 5-Nitroimidazole Drugs

| Drug | Parameter | Value | Species | Reference |

| Metronidazole | Bioavailability (Oral) | >90% | Human | [11][12] |

| Metronidazole | Elimination Half-life | 7-8 hours | Human | [13] |

| Metronidazole | Protein Binding | <20% | Human | [11][13] |

| Metronidazole | Volume of Distribution | 0.51 - 1.1 L/kg | Human | [11][12] |

| Tinidazole | Elimination Half-life | ~12 hours | Human | [13] |

| Ornidazole | Elimination Half-life | 14-15 hours | Human | [13] |

Key Experimental Protocols

In Vitro Susceptibility Assay for Giardia duodenalis

This protocol is used to determine the minimum lethal concentration (MLC) or 50% effective concentration (EC₅₀) of a 5-NI compound against Giardia.

Methodology:

-

Parasite Culture: Trophozoites of G. duodenalis (e.g., WB strain) are cultured axenically in TYI-S-33 medium supplemented with bovine bile and serum at 37°C.

-

Drug Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired test concentrations in the culture medium.

-

Assay Setup: In a 96-well microtiter plate, approximately 5x10⁴ trophozoites/mL are added to wells containing the serially diluted compound. A drug-free control and a solvent control are included.

-

Incubation: The plate is incubated anaerobically (e.g., using a GasPak system) at 37°C for 48 hours.

-

Viability Assessment: After incubation, parasite viability is assessed. This can be done by:

-

Microscopy: Counting motile vs. non-motile trophozoites using a hemocytometer.

-

Fluorometric Assay: Using a viability dye such as AlamarBlue or SYTOX Green, where fluorescence is proportional to the number of viable cells.

-

-

Data Analysis: The results are used to calculate the EC₅₀ or MLC value by plotting the percentage of parasite inhibition against the drug concentration and fitting the data to a dose-response curve.

Caption: Workflow for an in vitro antiparasitic drug susceptibility assay.

General Protocol for Synthesis of a 2-Substituted 5-Nitroimidazole Derivative

This protocol outlines a general synthetic route starting from a commercially available 5-nitroimidazole, such as metronidazole, which has a reactive hydroxyl group.[14][15]

Methodology:

-

Starting Material: Begin with 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole (Metronidazole).

-

Activation of Hydroxyl Group (Optional but common): Convert the hydroxyl group to a better leaving group. For example, react metronidazole with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form the corresponding mesylate or tosylate.

-

Nucleophilic Substitution: React the activated intermediate with a desired nucleophile. For instance, to synthesize an ether derivative, the intermediate can be reacted with a sodium alkoxide. To synthesize an amine derivative, it can be reacted with an amine.

-

Work-up and Purification: After the reaction is complete (monitored by Thin Layer Chromatography), the reaction mixture is quenched (e.g., with water) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under vacuum.

-

Purification: The crude product is purified using column chromatography on silica gel.

-

Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

Future Perspectives and Conclusion

While 5-nitroimidazoles are invaluable therapeutic agents, the threat of resistance demands continued innovation. Future research should focus on:

-

Developing Novel Derivatives: Synthesizing new 5-NI compounds that can bypass existing resistance mechanisms, potentially by being activated by different enzymatic pathways or having multiple modes of action.[1][10]

-

Combination Therapy: Investigating the synergistic effects of 5-NIs with other antimicrobial agents to enhance efficacy and slow the development of resistance.

-

Understanding Resistance: Further elucidating the genetic and biochemical bases of resistance to identify new drug targets or biomarkers for predicting treatment failure.

References

- 1. Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia, Trichomonas, and Entamoeba spp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. mdpi.com [mdpi.com]

- 4. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases | Encyclopedia MDPI [encyclopedia.pub]

- 5. 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

- 15. derpharmachemica.com [derpharmachemica.com]

Biological Targets of MK-436 in Trypanosoma cruzi: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-436, a 2,5-nitroimidazole derivative, has demonstrated significant efficacy against Trypanosoma cruzi, the etiological agent of Chagas disease, in both in vitro and in vivo models. While its precise molecular target within the parasite remains to be definitively elucidated in publicly available literature, a substantial body of research on related nitroheterocyclic compounds provides a strong foundation for understanding its mechanism of action. This technical guide synthesizes the current knowledge regarding the biological effects of MK-436 on T. cruzi, including available quantitative data, inferred experimental protocols, and the proposed mechanism of action based on the broader class of nitroimidazoles.

Proposed Mechanism of Action

The prevailing understanding of the mechanism of action for nitroimidazoles like MK-436 in T. cruzi centers on their status as prodrugs. These compounds require bioactivation within the parasite to exert their trypanocidal effects. The key enzyme in this activation process is a type I nitroreductase (NTR).

The proposed cascade of events is as follows:

-

Drug Uptake: MK-436, being a small molecule, likely enters the T. cruzi parasite through passive diffusion.

-

Reductive Activation: Inside the parasite, the nitro group of MK-436 is reduced by a type I nitroreductase (TcNTR). This enzymatic reaction is crucial for the drug's activity.

-

Generation of Reactive Metabolites: The reduction of the nitro group leads to the formation of highly reactive radical species and other electrophilic intermediates.

-

Macromolecular Damage: These reactive metabolites can then interact with and cause significant damage to a variety of essential macromolecules within the parasite, including DNA, RNA, and proteins. This damage disrupts critical cellular processes such as replication, transcription, and translation.

-

Thiol Depletion: Some 5-nitroimidazoles have also been shown to act as scavengers of intracellular thiols, particularly trypanothione. Trypanothione is a critical component of the parasite's unique antioxidant defense system. Its depletion would lead to an increase in oxidative stress, further contributing to parasite death.

Quantitative Data

The available quantitative data for the activity of MK-436 against Trypanosoma cruzi is limited. The following table summarizes the key findings from the literature.

| Parameter | Value | T. cruzi Stage | Cell Line | Source |

| In vitro Activity | 25 µg/mL | Amastigotes | X-irradiated myoblasts | [1] |

| In vivo Curative Dose | 30 mg/kg (daily for 20 days) | Chronic infection | Mice | [1] |

Experimental Protocols

Detailed experimental protocols for the specific studies on MK-436 are not fully available in the reviewed literature. However, based on the descriptions of the experiments, the following general methodologies can be outlined.

In Vitro Anti-Amastigote Assay

This assay is designed to determine the efficacy of a compound against the intracellular replicative stage of T. cruzi.

-

Host Cell Culture: A suitable host cell line, such as X-irradiated myoblasts, is cultured in appropriate media and seeded in multi-well plates.

-

Parasite Infection: The host cell monolayers are infected with trypomastigotes of a specific T. cruzi strain (e.g., Y strain).

-

Compound Addition: After a set incubation period to allow for parasite invasion and transformation into amastigotes, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., MK-436).

-

Incubation: The plates are incubated for a defined period to allow the compound to exert its effect on the intracellular amastigotes.

-

Quantification of Infection: The level of parasite infection is quantified. This can be done by fixing and staining the cells (e.g., with Giemsa) and counting the number of amastigotes per cell or the percentage of infected cells.

-

Data Analysis: The results are used to determine the concentration at which the compound inhibits parasite replication by a certain percentage (e.g., IC50).

In Vivo Efficacy in a Murine Model of Chronic Chagas Disease

This protocol assesses the ability of a compound to cure a chronic T. cruzi infection in mice.

-

Animal Infection: Mice are infected with a specific strain of T. cruzi.

-

Establishment of Chronic Infection: The infection is allowed to progress to the chronic phase, which is often confirmed by serological tests.

-

Drug Administration: The test compound (e.g., MK-436) is administered to the infected mice at a specific dose, route (e.g., oral gavage), and frequency for a defined duration.

-

Assessment of Cure: Cure is assessed by a combination of methods, including:

-

Parasitological tests: Such as hemoculture and xenodiagnosis to detect the presence of circulating parasites.

-

Serological tests: To monitor the levels of anti-T. cruzi antibodies. A decrease or negativization of antibody titers is indicative of cure.

-

Histopathology: To examine tissues (e.g., heart, skeletal muscle) for the presence of amastigote nests and inflammation.

-

Visualizations

Proposed Mechanism of Action of MK-436 in T. cruzi

References

Methodological & Application

Application Notes and Protocols for In Vivo Mouse Studies of a KRAS G12C Inhibitor (Represented by MK-1084/Divarasib)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound MK-436, as specified in the topic, is documented as an anti-trypanosomal agent and is not publicly associated with oncology research. This document provides a representative experimental protocol for a compound targeting the KRAS G12C mutation, a critical pathway in cancer research. MK-1084 (Divarasib), a selective KRAS G12C inhibitor from Merck's oncology pipeline, is used as a relevant and illustrative example. This protocol is a composite based on publicly available information on KRAS G12C inhibitors and standard preclinical practices.

Introduction

The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), creates a constitutively active protein that drives tumor growth and proliferation. MK-1084 (Divarasib) is a potent and selective covalent inhibitor that targets the GDP-bound state of the KRAS G12C mutant protein. Preclinical studies have demonstrated its ability to induce complete tumor growth inhibition in various KRAS G12C-positive xenograft models.[1][2][3] These application notes provide a detailed protocol for evaluating the in vivo efficacy of a KRAS G12C inhibitor, using MK-1084 as a model compound, in a subcutaneous xenograft mouse model.

Signaling Pathway: KRAS G12C and Downstream Effectors

The KRAS protein is a small GTPase that functions as a molecular switch in cells. In its active GTP-bound state, it triggers downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. The G12C mutation impairs the GTPase activity of KRAS, locking it in a perpetual "on" state and leading to uncontrolled cell growth. MK-1084 covalently binds to the mutant cysteine-12, trapping the protein in its inactive GDP-bound form and thereby inhibiting downstream signaling.

Experimental Workflow

The following diagram outlines the typical workflow for an in vivo efficacy study of a KRAS G12C inhibitor in a mouse xenograft model.

Detailed Experimental Protocol

Animal Models

-

Species: Athymic Nude (Nu/Nu) or SCID mice.

-

Age/Weight: 6-8 weeks old, 18-22 grams at the start of the study.

-

Housing: Standard pathogen-free conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.

-

Acclimatization: Minimum of 7 days before experimental manipulation.

Cell Lines and Culture

-

Cell Line: NCI-H358 (human lung adenocarcinoma, KRAS G12C) or MIA PaCa-2 (human pancreatic cancer, KRAS G12C).

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2. Cells should be in the logarithmic growth phase at the time of harvesting.

Tumor Inoculation

-

Harvest and wash cultured cells with sterile phosphate-buffered saline (PBS).

-

Resuspend cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

Study Groups and Treatment

-

Monitor tumor growth using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

-

MK-1084 Formulation: Prepare a fresh formulation daily. For example, suspend the compound in a vehicle of 0.5% methylcellulose and 0.2% Tween® 80 in sterile water.

-

Administration: Administer MK-1084 or vehicle orally (p.o.) via gavage once daily (QD) at a volume of 10 mL/kg body weight.

| Group ID | Treatment | Dose (mg/kg) | Route | Schedule |

| 1 | Vehicle Control | 0 | p.o. | QD |

| 2 | MK-1084 | 10 | p.o. | QD |

| 3 | MK-1084 | 30 | p.o. | QD |

| 4 | MK-1084 | 100 | p.o. | QD |

In-life Monitoring and Efficacy Endpoints

-

Tumor Volume: Measure tumors with calipers 2-3 times per week.

-

Body Weight: Record body weight 2-3 times per week as an indicator of toxicity.

-

Clinical Observations: Monitor mice daily for any signs of distress or toxicity.

-

Primary Efficacy Endpoint: Tumor Growth Inhibition (TGI). TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of vehicle group at end)] x 100.

-

Study Termination: The study may be terminated after a fixed period (e.g., 21 or 28 days) or when tumors in the vehicle control group reach a predetermined maximum volume (e.g., 2000 mm³).

Data Presentation

Hypothetical Tumor Growth Inhibition Data

The following table summarizes hypothetical efficacy data for MK-1084 in a NCI-H358 xenograft model after 21 days of treatment.

| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | 0 | 1550 ± 210 | - | +5.2 |

| MK-1084 | 10 | 850 ± 150 | 45.2 | +3.8 |

| MK-1084 | 30 | 310 ± 95 | 80.0 | +1.5 |

| MK-1084 | 100 | 55 ± 25 | 96.5 (Regression) | -2.1 |

Pharmacodynamic (PD) Biomarker Analysis

To confirm target engagement, tumors can be collected at the end of the study (or at specific time points post-dose) and analyzed for the phosphorylation status of downstream effectors like ERK.

| Treatment Group | Dose (mg/kg, QD) | Relative p-ERK/Total ERK Ratio (vs. Vehicle) |

| Vehicle Control | 0 | 1.00 |

| MK-1084 | 30 | 0.25 |

| MK-1084 | 100 | 0.08 |

Conclusion

This protocol provides a robust framework for the in vivo evaluation of KRAS G12C inhibitors like MK-1084. The use of relevant KRAS G12C-mutant xenograft models allows for the assessment of anti-tumor efficacy, tolerability, and pharmacodynamic effects. The data generated from such studies are critical for the preclinical validation of novel targeted therapies and for guiding clinical development.[4][5][6][7]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid and Effective KRAS G12C Inhibition: The Preclinical Advancements of D3S-001 [synapse.patsnap.com]

- 5. Identification of potent and selective KRAS G12C inhibitor with efficacy in cancer models | BioWorld [bioworld.com]

- 6. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical Studies of MK-436

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage and administration of MK-436 in preclinical studies, based on available research. The protocols are intended to guide the design of similar experimental setups for the evaluation of anti-trypanosomal compounds.

Compound Information

-

Compound Name: MK-436

-

Chemical Name: 3-(1-methyl-5-nitroimidazol-2-yl)-3a,4,5,6,7,7a-hexahydro-1,2-benzisoxazole

-

Therapeutic Class: Antitrypanosomal agent

-

Background: MK-436 is a 2-substituted 5-nitroimidazole that has demonstrated efficacy against Trypanosoma cruzi and has been evaluated in combination therapies for Trypanosoma brucei infections in murine models.[1][2]

Quantitative Data Summary

The following tables summarize the dosage and efficacy of MK-436 in preclinical murine models.

Table 1: Dosage and Efficacy of MK-436 in Trypanosoma cruzi Infected Mice

| Parameter | Details | Reference |

| Animal Model | Mice | [1][2] |

| T. cruzi Strains | Y (Type I), 12 SF (Type II), Colombian (Type III) | [2][3] |

| Dosage | 250 mg/kg body weight, administered twice daily | [1][2] |

| Administration Route | Gavage (Oral) | [1] |

| Treatment Onset | Early or late stages of acute infection | [2] |

| Observed Efficacy | - Parasitemia disappeared within 24 hours of treatment initiation.[2]- Cure rates ranged from 72% to 100% depending on the parasite strain.[2][3]- Effective against intracellular forms of T. cruzi.[2]- Histopathological examination showed complete clearance of cardiac and muscular lesions in 36% of mice infected with type II strains.[1] | [1][2][3] |

Table 2: Dosage and Efficacy of a 2-Substituted 5-Nitroimidazole (L611,744) in Combination with Suramin for Trypanosoma brucei Infected Mice

| Parameter | Details | Reference |

| Animal Model | Mice with chronic T. brucei infection with CNS involvement | [4] |

| T. brucei Strains | GVR 23/1, GVR 35/1 | [4] |

| Combination Therapy | A single dose of 20 mg/kg suramin followed by a 2-substituted 5-nitroimidazole | [4] |

| Nitroimidazole Dosage | - Single dose of 80 mg/kg for T. brucei GVR 23/1 infection.- Four doses of 80 mg/kg for T. brucei GVR 35/1 infection. | [4] |

| Monotherapy Efficacy | The 5-nitroimidazole alone was not curative when administered 21 days post-infection. | [4] |

| Observed Efficacy | The combination therapy was effective in curing the infections. | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol for Evaluating MK-436 Efficacy in a Murine Model of Acute Trypanosoma cruzi Infection

Objective: To determine the efficacy of MK-436 in reducing parasitemia and achieving parasitological cure in mice with acute T. cruzi infection.

Materials:

-

MK-436

-

Vehicle for oral gavage (e.g., sterile water, carboxymethyl cellulose)

-

Trypanosoma cruzi trypomastigotes (e.g., Y, 12 SF, or Colombian strains)

-

6-8 week old male or female mice (e.g., Swiss Webster)

-

Oral gavage needles

-

Microscope and slides for parasitemia determination

-

Materials for parasitological cure tests (hemoculture, xenodiagnosis, inoculation into newborn mice)

Procedure:

-

Animal Infection:

-

Infect mice intraperitoneally with a known number of T. cruzi trypomastigotes (e.g., 1 x 10^4).

-

Monitor the mice daily for the onset of parasitemia.

-

-

Drug Preparation and Administration:

-

Prepare a suspension of MK-436 in the chosen vehicle to a final concentration for a dosage of 250 mg/kg.

-